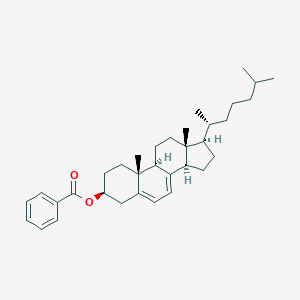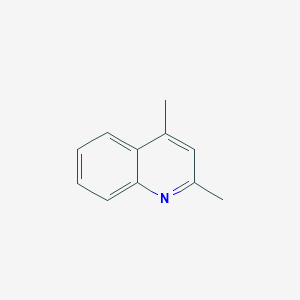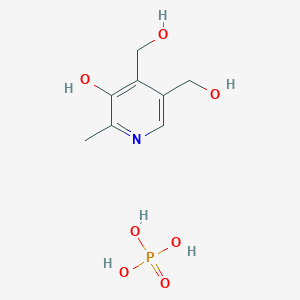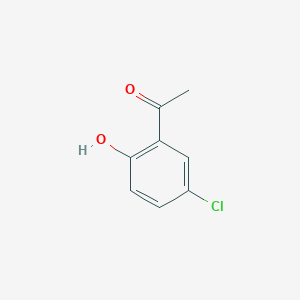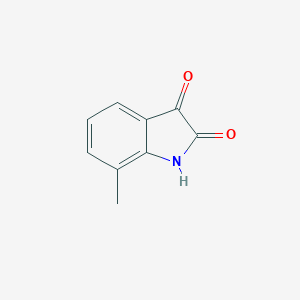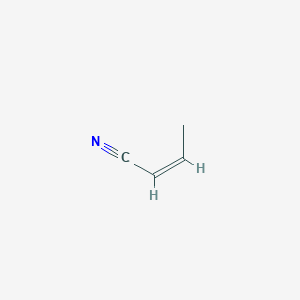
(Z)-2-Butenenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-Butenenitrile, also known as crotononitrile, is a colorless liquid with a pungent odor. It is an organic compound that contains a nitrile group and an alkene group. (Z)-2-Butenenitrile is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Mecanismo De Acción
The mechanism of action of (Z)-2-Butenenitrile is not well understood. However, it is known to act as a Michael acceptor, which means that it can react with nucleophiles such as thiols and amines. This reactivity makes (Z)-2-Butenenitrile a useful intermediate in the synthesis of various organic compounds.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of (Z)-2-Butenenitrile. However, studies have shown that it can cause skin and eye irritation, respiratory tract irritation, and central nervous system depression in humans. In animal studies, (Z)-2-Butenenitrile has been shown to cause liver and kidney damage, as well as reproductive toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (Z)-2-Butenenitrile is its reactivity, which makes it a useful intermediate in the synthesis of various organic compounds. However, its toxicity and potential health hazards make it challenging to handle in the laboratory. Proper safety precautions, such as the use of protective equipment and proper ventilation, are necessary when working with (Z)-2-Butenenitrile.
Direcciones Futuras
There are several future directions for the research and application of (Z)-2-Butenenitrile. One area of interest is the development of safer and more efficient synthesis methods. Another area of interest is the exploration of its potential applications in the fields of medicine, agriculture, and materials science. Additionally, further studies are needed to better understand its mechanism of action and potential health effects.
Métodos De Síntesis
The synthesis of (Z)-2-Butenenitrile can be achieved by several methods. One of the most common methods is the reaction of acrylonitrile with hydrogen cyanide in the presence of a catalyst. Another method involves the reaction of allyl bromide with sodium cyanide in the presence of a solvent. The yield and purity of (Z)-2-Butenenitrile can vary depending on the reaction conditions and the choice of the starting materials.
Aplicaciones Científicas De Investigación
(Z)-2-Butenenitrile has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it is used as a key intermediate in the synthesis of antihypertensive drugs, such as clonidine and rilmenidine. (Z)-2-Butenenitrile is also used in the synthesis of herbicides, insecticides, and fungicides in the agrochemical industry. In the polymer industry, it is used as a monomer in the production of acrylic fibers and resins.
Propiedades
Número CAS |
1190-76-7 |
|---|---|
Nombre del producto |
(Z)-2-Butenenitrile |
Fórmula molecular |
C4H5N |
Peso molecular |
67.09 g/mol |
Nombre IUPAC |
(Z)-but-2-enenitrile |
InChI |
InChI=1S/C4H5N/c1-2-3-4-5/h2-3H,1H3/b3-2- |
Clave InChI |
NKKMVIVFRUYPLQ-IHWYPQMZSA-N |
SMILES isomérico |
C/C=C\C#N |
SMILES |
CC=CC#N |
SMILES canónico |
CC=CC#N |
Otros números CAS |
4786-20-3 |
Pictogramas |
Flammable; Irritant |
Sinónimos |
2-butenenitrile crotononitrile crotononitrile, (E)-isomer crotononitrile, (Z)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




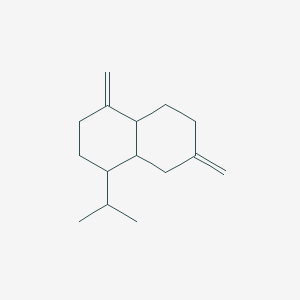
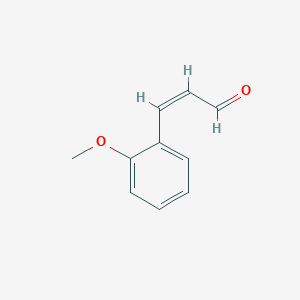
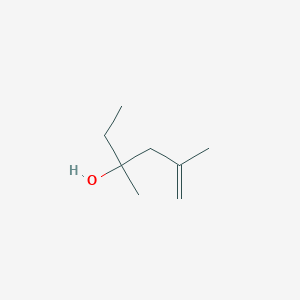
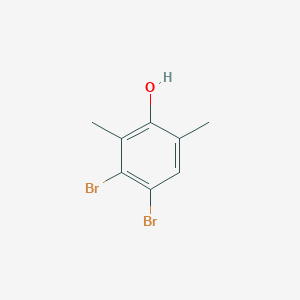
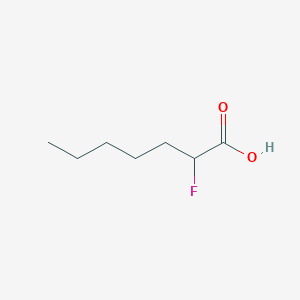
![4-[Benzyl(methyl)amino]-2-naphthalen-1-ylbutanenitrile](/img/structure/B72136.png)
